molecular formula C8H14O B2581623 4-(2-Methylcyclopropyl)butanal CAS No. 2228298-73-3

4-(2-Methylcyclopropyl)butanal

Cat. No.: B2581623
CAS No.: 2228298-73-3
M. Wt: 126.199
InChI Key: KRWXYIFAXTZWPZ-UHFFFAOYSA-N
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Description

4-(2-Methylcyclopropyl)butanal is an organic compound with the molecular formula C8H14O It is a branched-chain aldehyde, characterized by the presence of a cyclopropyl group attached to the butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclopropyl)butanal typically involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the aldehyde functionality. One common method involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclopropyl)butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylcyclopropyl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclopropyl)butanal involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropanal
  • 3-Methylbutanal
  • 2-Methylbutanal

Uniqueness

4-(2-Methylcyclopropyl)butanal is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain aldehydes.

Properties

IUPAC Name

4-(2-methylcyclopropyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-6-8(7)4-2-3-5-9/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWXYIFAXTZWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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